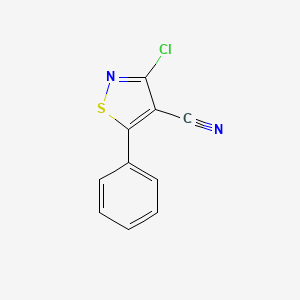
3-Chloro-5-phenylisothiazole-4-carbonitrile
Cat. No. B1331728
Key on ui cas rn:
28989-23-3
M. Wt: 220.68 g/mol
InChI Key: YLULGDCWLXHHOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04380465
Procedure details


A mixture of 2.20 g (10 mole) of 3-chloro-5-phenyl-4-isothiazolecarbonitrile and 10 ml of concentrated sulfuric acid was heated at 130°-140° for 3 hours and cooled with an ice bath. A solution of 1.0 g (14.5 mole) of sodium nitrite in 5 ml of water was added dropwise. The addition of sodium nitrite solution was adjusted so that the temperature did not exceed 30°. After complete addition of the sodium nitrite solution, the mixture was poured into 200 ml of water, and the mixture was heated at 50° for 1/2 hour and cooled. The aqueous solution was extracted with ether (24.50 ml). The ether extract was extracted with 50 ml of 10% sodium hydroxide (2 times). The extract was made acidic with 50 ml of concentrated HCl (a precipitate formed) and was extracted twice with 50 ml of ether. The ether solution was dried (MgSO4) and concentrated to give 1.8 g (75%) of tan needles, mp 166.5°-168°, which was recrystallized from hexane: ether to give 1.7 g (71%) of the desired product as yellow needles. mp 167°-169°.


Name
sodium nitrite
Quantity
1 g
Type
reactant
Reaction Step Two


Name
sodium nitrite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
sodium nitrite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:6]([C:7]#N)=[C:5]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[S:4][N:3]=1.S(=O)(=O)(O)[OH:16].N([O-])=O.[Na+].[OH2:24]>>[Cl:1][C:2]1[C:6]([C:7]([OH:16])=[O:24])=[C:5]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[S:4][N:3]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.2 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NSC(=C1C#N)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Two
|
Name
|
sodium nitrite
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Three
|
Name
|
sodium nitrite
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
Step Four
|
Name
|
sodium nitrite
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated at 130°-140° for 3 hours
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled with an ice bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
did not exceed 30°
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated at 50° for 1/2 hour
|
|
Duration
|
0.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous solution was extracted with ether (24.50 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The ether extract
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with 50 ml of 10% sodium hydroxide (2 times)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
formed) and
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted twice with 50 ml of ether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The ether solution was dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NSC(=C1C(=O)O)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.8 g | |
| YIELD: PERCENTYIELD | 75% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

